(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide
Description
Properties
CAS No. |
6823-69-4 |
|---|---|
Molecular Formula |
C30H28N6O2 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+ |
InChI Key |
KDQKMUCWBRINRA-IAGONARPSA-N |
Isomeric SMILES |
C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5 |
Origin of Product |
United States |
Biological Activity
The compound (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide, often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, which is known for its diverse biological activities. The molecular formula is , with a molar mass of approximately 378.45 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity:
Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects in vitro against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
3. Anti-inflammatory Effects:
In animal models, the compound demonstrated anti-inflammatory properties by reducing edema and inflammatory markers in induced models of inflammation. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
1. Modulation of Enzymatic Pathways:
Research has indicated that the compound can inhibit specific enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis.
2. Interaction with Cellular Targets:
Molecular docking studies suggest that the compound binds effectively to various protein targets associated with cancer progression and inflammation, including Bcl-2 family proteins and NF-kB pathways.
Case Studies
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on murine models injected with MCF-7 cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation tested the compound against a panel of bacterial strains using the broth microdilution method. Results indicated that it could serve as a lead compound for developing new antibiotics, especially against resistant strains .
Scientific Research Applications
Anticancer Activity
Research has indicated that (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Inhibition of Lipoxygenase
The compound has been studied for its ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced inflammation and may provide therapeutic benefits for conditions such as asthma and arthritis . Molecular docking studies have supported its role as a potential 5-lipoxygenase inhibitor, indicating a promising avenue for further research .
Case Study 1: Antitumor Efficacy
A study conducted on the compound demonstrated its efficacy against human tumor cells. The National Cancer Institute (NCI) evaluated the compound through their Developmental Therapeutics Program, revealing a significant growth inhibition rate across multiple cancer cell lines . The results indicated that the compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of this compound through its action on lipoxygenase pathways. Results from in silico docking studies suggested that the compound binds effectively to the active sites of lipoxygenase enzymes, which could lead to the development of novel anti-inflammatory drugs .
Chemical Reactions Analysis
Reactivity of Imidazole Moieties
The compound contains two 4,5-dihydroimidazole groups, which are nucleophilic at the nitrogen atoms. These sites participate in:
-
Alkylation/Acylation : The imidazole nitrogens can undergo alkylation with alkyl halides or acylation with acyl chlorides under basic conditions, forming substituted derivatives.
-
Coordination Chemistry : Imidazole groups can act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming coordination complexes relevant to catalytic or medicinal applications.
Aniline Substitutions
The aniline moieties (attached to the imidazole rings) are susceptible to electrophilic aromatic substitution :
Amide Hydrolysis
The central amide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields carboxylic acid and ammonium salts.
-
Basic Hydrolysis : Produces carboxylate anions and amines.
Example :
Conjugated Enone System Reactivity
The α,β-unsaturated ketone (enone) enables conjugate additions :
| Reaction Type | Reagents | Product | Citations |
|---|---|---|---|
| Michael Addition | Organocuprates, Grignard reagents | 1,4-Addition products | |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered ring adducts |
Stability and Degradation
The compound’s stability is influenced by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-[[4-(4,5-Dihydro-1H-imidazol-2-ylamino)phenyl]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine
- Structural Features : This compound () shares the bis-imidazoline motif but lacks the enamide linkage and conjugated double bonds. The phenyl-methyl linker instead of the propenamide group reduces rigidity and conjugation.
- Synthesis: Not detailed in the evidence, but imidazoline synthesis typically involves cyclization of ethylenediamine derivatives with nitriles or thioamides.
- Properties : The absence of the enamide moiety may reduce metabolic stability compared to the target compound, as enamide bonds are less prone to hydrolysis than alkyl linkers.
2-[4-(4,5-Dihydro-1H-imidazol-2-yl)-phenyl]-4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate
- Structural Features : This analog () contains two imidazoline groups linked via a phenyl ring, similar to the target compound. However, it features a benzoate counterion and lacks the enamide functionality.
- Synthesis: Likely involves condensation of imidazoline precursors with aromatic aldehydes, followed by salt formation with 4-aminobenzoic acid.
- Properties : The ionic nature of this compound enhances water solubility but may limit membrane permeability compared to the neutral enamide structure of the target compound.
GBB Reaction-Derived Imidazole Compounds
- Structural Features: The Groebke–Blackburn–Bienaymé (GBB) reaction generates diverse imidazole-containing heterocycles (). Examples include nonacidic farnesoid X receptor (FXR) modulators and 5-lipoxygenase (5-LO) inhibitors.
- Synthesis: GBB reaction employs amino heterocycles, aldehydes, and isonitriles under Sc(OTf)₃ catalysis.
- Biological Activity: GBB-derived compounds exhibit nanomolar potency against targets like FXR and 5-LO, suggesting that the target compound’s imidazoline groups could confer similar bioactivity if optimized.
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)
- Structural Features: A mono-imidazoline derivative with a methoxyphenyl substituent ().
- Synthesis : Prepared via nucleophilic substitution of aryl halides with imidazoline precursors.
- The target compound’s bis-imidazoline structure may offer higher avidity for multi-site targets.
Comparative Analysis Table
Research Findings and Implications
Structural Flexibility vs. Rigidity : The target compound’s conjugated enamide system likely improves binding specificity compared to flexible alkyl-linked analogs (e.g., ) .
Solubility and Permeability : Ionic analogs () prioritize solubility, whereas the neutral enamide structure balances solubility and membrane permeability .
Synthetic Feasibility : The imidazoline groups in the target compound could be synthesized via established methods (e.g., cyclization or GBB reactions), though the enamide linkage may require specialized coupling reagents .
Preparation Methods
Step 1: Imidazole Ring Formation
4,5-Dihydro-1H-imidazol-2-yl groups are typically synthesized via cyclization of 1,2-diamines with carbonyl compounds. For example:
-
Precursor Preparation : React 1,2-diaminopropane with aldehydes or ketones under acidic conditions.
-
Functionalization : Introduce substituents at the 2-position of the imidazole ring (e.g., via alkylation or electrophilic substitution).
Step 2: Synthesis of the Central α,β-Unsaturated Ketone
The prop-1-enyl-3-oxo group may be formed through:
-
Claisen-Schmidt Condensation : React an aldehyde with a ketone in the presence of a base.
-
Wittig Reaction : Use a ylide to form the double bond.
Step 3: Anilino Group Introduction
The anilino moiety could be added via:
-
Mannich Reaction : Condensation of aniline, ketone, and aldehyde.
-
Nucleophilic Addition : Attack of aniline on an α,β-unsaturated carbonyl compound.
Step 4: Amidation and Coupling
The prop-2-enamide bridge is likely formed via:
-
Enoyl Chloride Synthesis : React a carboxylic acid with thionyl chloride.
-
Amidation : Couple the enoyl chloride with an amine (e.g., 4-(4,5-dihydro-1H-imidazol-2-yl)aniline).
Data Tables
Table 1: Molecular Properties of the Target Compound
Table 2: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Imidazole Formation | 1,2-Diaminopropane, Aldehyde | Cyclization to form imidazole ring |
| α,β-Unsaturated Ketone | Aldehyde, Base (e.g., NaOH) | Claisen-Schmidt condensation |
| Amidation | Thionyl Chloride, Amine | Formation of enamide bond |
Challenges and Considerations
-
Stereochemical Control : The E-configuration of the enamide and enone groups necessitates specific reaction conditions (e.g., use of chiral catalysts or stereoselective reagents).
-
Functional Group Compatibility : The presence of multiple reactive sites (e.g., amines, ketones) may require protecting groups during synthesis.
-
Purification : The compound’s complexity may necessitate advanced chromatographic techniques (e.g., HPLC) for isolation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide?
- Methodology : The compound’s structure suggests a multi-step synthesis involving:
Imidazole core formation : Use a modified Debus–Radziszewski reaction for 4,5-dihydro-1H-imidazol-2-yl groups, as described for related imidazolium salts .
Enamide/enone coupling : Employ a Schiff base reaction or palladium-catalyzed cross-coupling for the (E)-configured double bonds .
Purification : Utilize column chromatography with gradient elution (e.g., ethyl acetate/methanol) and recrystallization from DMF/acetic acid mixtures to isolate stereoisomers .
- Key considerations : Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR or X-ray crystallography .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Techniques :
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in imidazole rings) .
- NMR spectroscopy : Use - and -NMR to confirm regioselectivity in enamide/enone linkages and assess proton exchange in imidazolium moieties .
- DFT calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What solvents and conditions are optimal for stability studies?
- Stability protocol :
- Store the compound at –20°C under inert gas (N) to prevent hydrolysis of the enamide bond.
- Avoid protic solvents (e.g., water, ethanol) for long-term storage; use DMF or DMSO for dissolution .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Troubleshooting :
- Optimize catalysts : Screen palladium catalysts (e.g., Pd(OAc), PdCl) with ligands like PPh to enhance cross-coupling efficiency .
- Design of Experiments (DoE) : Apply Bayesian optimization or heuristic algorithms to systematically vary temperature, solvent polarity, and reaction time .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., isomerization of (E)-configured bonds) .
Q. What strategies are effective for studying non-covalent interactions influencing the compound’s reactivity?
- Approaches :
- Crystallographic studies : Analyze π-π stacking and hydrogen-bonding networks in single crystals to explain aggregation or catalytic behavior .
- Spectroscopic probes : Use UV-Vis titration to quantify binding affinity with biological targets (e.g., enzymes or DNA) .
- Molecular dynamics simulations : Model solvent effects on conformational flexibility of the enamide backbone .
Q. How can regioselectivity challenges in imidazole functionalization be resolved?
- Solutions :
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to direct substitution at specific positions .
- Microwave-assisted synthesis : Enhance reaction control for regioselective imidazole alkylation .
- Competitive experiments : Compare yields of isomers under varying conditions (e.g., acidic vs. basic media) to identify optimal pathways .
Q. What computational tools are suitable for predicting the compound’s biological activity?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, focusing on the imidazole moiety’s role in hydrogen bonding .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antioxidant or antitumor activity .
Data Contradiction Analysis
Q. How should conflicting data on imidazole ring protonation states be interpreted?
- Resolution :
- pH-dependent NMR : Acquire -NMR spectra at varying pH levels to observe shifts in NH protons .
- Theoretical calculations : Compare experimental pKa values with DFT-derived acidity constants .
Q. Why do synthesis yields vary across studies for similar imidazole derivatives?
- Factors :
- Substituent effects : Electron-donating groups (e.g., methoxy) may stabilize intermediates, improving yields vs. electron-withdrawing groups (e.g., nitro) .
- Reaction scale : Milligram-scale syntheses (e.g., ) often report lower yields due to handling losses compared to gram-scale protocols .
Methodological Recommendations
- Synthetic reproducibility : Always report solvent purity, catalyst batch, and drying methods for imidazole precursors .
- Data validation : Cross-validate computational predictions (e.g., docking scores) with in vitro assays to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
